molecular formula C11H12F3NO3 B8030671 4-Butoxy-1-nitro-2-(trifluoromethyl)benzene

4-Butoxy-1-nitro-2-(trifluoromethyl)benzene

Cat. No.: B8030671
M. Wt: 263.21 g/mol
InChI Key: NQJHOGKKJNSVJH-UHFFFAOYSA-N
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Description

4-Butoxy-1-nitro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H12F3NO3 It is characterized by the presence of a butoxy group, a nitro group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

The synthesis of 4-Butoxy-1-nitro-2-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the nitration of 4-butoxy-2-(trifluoromethyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. Another method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Chemical Reactions Analysis

4-Butoxy-1-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Scientific Research Applications

4-Butoxy-1-nitro-2-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Butoxy-1-nitro-2-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the nitro group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, making it suitable for various industrial applications. The butoxy group provides additional reactivity and solubility properties .

Comparison with Similar Compounds

4-Butoxy-1-nitro-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and applications.

Properties

IUPAC Name

4-butoxy-1-nitro-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO3/c1-2-3-6-18-8-4-5-10(15(16)17)9(7-8)11(12,13)14/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJHOGKKJNSVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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